

Head-to-Head Comparison: EHT 5372 and DYR219 in the Inhibition of DYRK1A

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Compound of Interest

Compound Name: EHT 5372

Cat. No.: B607280

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent inhibitors of the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A): **EHT 5372** and DYR219. DYRK1A is a critical therapeutic target in neurodegenerative diseases, particularly Alzheimer's disease, due to its role in the phosphorylation of Tau protein and the production of amyloid-beta (A β) peptides.^{[1][2]} This comparison synthesizes available experimental data to aid researchers in selecting the appropriate tool compound for their studies.

Mechanism of Action and Kinase Selectivity

Both **EHT 5372** and DYR219 are potent inhibitors of DYRK1A. **EHT 5372** is a thiazolo[5,4-f]quinazoline derivative, while DYR219 is a benzimidazole-based inhibitor.^{[1][3]} They both act as ATP-competitive inhibitors, binding to the kinase domain of DYRK1A and preventing the transfer of phosphate to its substrates.

In Vitro Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of **EHT 5372** and DYR219 against DYRK1A and other related kinases. It is important to note that direct comparison of IC₅₀ values should be approached with caution, as experimental conditions such as ATP concentration can significantly influence the results.

Target Kinase	EHT 5372 IC50 (nM)	DYR219 IC50 (nM)	Notes
DYRK1A	0.22[1][4][5]	34[6]	EHT 5372 demonstrates significantly higher potency in biochemical assays.
DYRK1B	0.28[4]	29[6]	Both compounds show high potency against DYRK1B.
DYRK2	10.8[4]	Not Available	EHT 5372 shows good selectivity over DYRK2.
CLK1	22.8[4]	Not Available	EHT 5372 has over 100-fold selectivity for DYRK1A over CLK1. [7]
CLK2	88.8[4]	Not Available	
GSK-3 α	7.44[4]	Not Available	
GSK-3 β	221[4]	Not Available	

Note: The IC50 values for **EHT 5372** were determined against a panel of 339 kinases.[1][5]

Cellular Activity

In cellular assays, both compounds have been shown to reduce the phosphorylation of Tau protein, a key downstream target of DYRK1A.

Cellular Assay	EHT 5372	DYR219
Tau Phosphorylation (pS396)	IC50 = 1.7 μ M[4]	EC50 = 142 nM (in H4 neuroglioma cells)[6]
A β Production	IC50 = 1.06 μ M[4]	Reduces insoluble A β in 3xTg AD mice.[3]

DYR219 has also been observed to cause a significant reduction in DYRK1A protein levels through an unknown mechanism, which may contribute to its in vivo efficacy.[6]

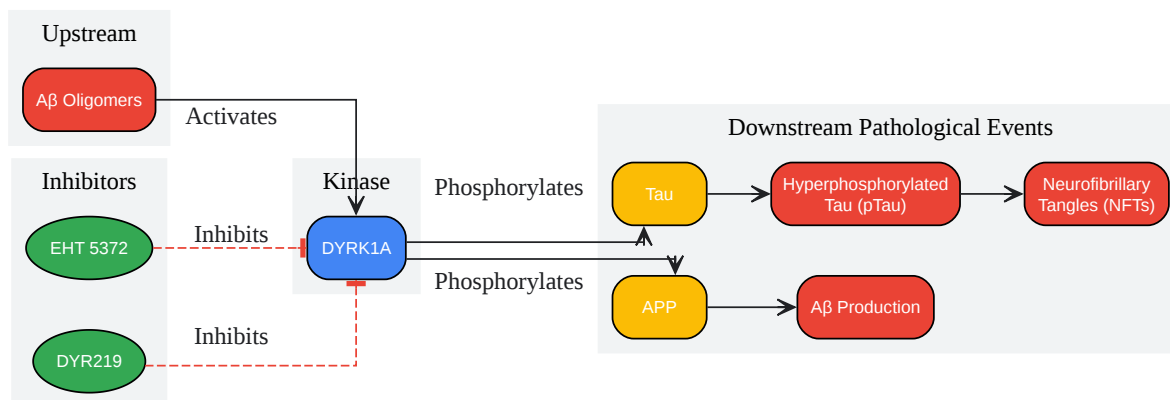
In Vivo Efficacy

Both compounds have demonstrated efficacy in preclinical animal models of Alzheimer's disease.

- **DYR219:** In 3xTg-AD mice, DYR219 reduced levels of insoluble phosphorylated Tau (Ser396) and insoluble A β . [3] In Drosophila models, DYR219 suppressed the rough eye phenotype caused by overexpression of human Tau or A β and extended the lifespan of these flies. [3][8] It also improved locomotor deficits in Tau-overexpressing flies. [8]
- **EHT 5372:** While specific in vivo data for **EHT 5372** is less detailed in the provided search results, its potent in vitro activity and ability to inhibit both Tau phosphorylation and A β production suggest it warrants further in vivo investigation. [1][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.



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Caption: DYRK1A signaling pathway in Alzheimer's disease and points of inhibition by **EHT 5372** and DYR219.

Preparation

Prepare Reagents:

- Kinase (DYRK1A)
- Substrate (e.g., Tau, DYRKtide)
- ATP (including 33P-ATP)
- Inhibitor (EHT 5372 or DYR219)

Reaction

Incubate Kinase and Inhibitor

Initiate Reaction with
ATP and Substrate

Stop Reaction

Detection & Analysis

Detect Phosphorylated Substrate
(e.g., Western Blot, Scintillation Counting)

Data Analysis:

- Determine % Inhibition
- Calculate IC50

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